Product packaging for 4-(Chloromethyl)-2,6-dimethylpyridine(Cat. No.:CAS No. 120739-87-9)

4-(Chloromethyl)-2,6-dimethylpyridine

Cat. No.: B054199
CAS No.: 120739-87-9
M. Wt: 155.62 g/mol
InChI Key: HHJGMXMMZDNOOO-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,6-dimethylpyridine (CAS 120739-87-9) is a versatile pyridine derivative of significant value in organic and medicinal chemistry. Its molecular formula is C 8 H 10 ClN, with a molecular weight of 155.62 g/mol . This compound is characterized by a reactive chloromethyl group attached to a 2,6-dimethylpyridine ring, making it a crucial building block for chemical synthesis . It is widely employed as a key intermediate in the preparation of pharmaceuticals and the development of complex molecules, including ligands for catalysis . In research applications, this compound serves as a precursor for the synthesis of various pyridine-based structures. Its reactivity allows for further functionalization, facilitating the creation of compounds with potential biological activity. The chloromethyl group is a common handle for nucleophilic substitution reactions, enabling the extension of molecular frameworks. Under the Harmonized System (HS) code 2933399090, it is classified among other compounds containing an unfused pyridine ring . Researchers should note that this compound requires careful handling. It carries GHS hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Appropriate personal protective equipment and safe laboratory practices are essential. Specifications: • CAS Number: 120739-87-9 • Molecular Formula: C 8 H 10 ClN • Molecular Weight: 155.62 g/mol • Synonyms: 2,6-Dimethyl-4-picolyl chloride; MFCD13189560 This product is intended for research purposes only and is not approved for human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN B054199 4-(Chloromethyl)-2,6-dimethylpyridine CAS No. 120739-87-9

Properties

IUPAC Name

4-(chloromethyl)-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-3-8(5-9)4-7(2)10-6/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJGMXMMZDNOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544332
Record name 4-(Chloromethyl)-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120739-87-9
Record name 4-(Chloromethyl)-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Routes to 4 Chloromethyl 2,6 Dimethylpyridine and Its Derivatives

Direct Halogenation Approaches for Pyridine (B92270) Rings and Side Chains

Direct chlorination of the methyl groups on a pyridine ring presents a straightforward, albeit challenging, route to 4-(chloromethyl)-2,6-dimethylpyridine. This approach hinges on the selective activation of a C-H bond on one of the methyl substituents.

Electrophilic Chlorination of Methyl Groups on Pyridine Ring Systems

The direct chlorination of methyl groups attached to a pyridine ring, such as in 2,6-dimethylpyridine (B142122) (2,6-lutidine) or 2,4,6-trimethylpyridine (B116444) (collidine), does not proceed via a classical electrophilic substitution mechanism. Instead, these reactions typically occur through a free-radical pathway. The benzylic protons of the methyl groups are susceptible to abstraction by a chlorine radical, which is often generated by UV light or a radical initiator.

The process involves three key stages:

Initiation: Generation of chlorine radicals (Cl•) from chlorine gas (Cl₂) using an energy source like UV light.

Propagation: A chlorine radical abstracts a hydrogen atom from a methyl group to form a benzylic radical and hydrogen chloride (HCl). This benzylic radical then reacts with another molecule of Cl₂ to yield the chloromethyl product and a new chlorine radical, which continues the chain reaction.

Termination: The reaction ceases when radicals combine with each other.

A significant challenge in this approach is controlling the extent of chlorination. The reaction can readily proceed to form di- and trichloromethyl derivatives, leading to a mixture of products that are difficult to separate.

Optimization of Chlorination Conditions for Regioselectivity at the 4-Position

Achieving regioselectivity to exclusively chlorinate the methyl group at the 4-position of a 2,4,6-trimethylpyridine precursor is a formidable synthetic challenge. The methyl groups at the 2-, 4-, and 6-positions exhibit similar reactivity towards free-radical chlorination, making it difficult to target the 4-position selectively. Research into site-selective C-H functionalization of substituted pyridines highlights the difficulty in differentiating between benzylic positions without directing groups or specialized catalysts. nih.gov

Due to this lack of selectivity, direct chlorination of 2,4,6-collidine is generally not considered a viable or efficient route for the specific synthesis of this compound, especially for industrial-scale production. Other, more reliable methods involving functional group interconversions are overwhelmingly preferred.

Functional Group Interconversion Pathways for this compound

Functional group interconversion represents a more controlled and widely adopted strategy for synthesizing this compound. These multi-step pathways involve the creation of a precursor molecule that can be reliably converted to the desired product.

Conversion from Hydroxymethyl Precursors (e.g., 4-(Hydroxymethyl)-2,6-dimethylpyridine)

One of the most common and efficient methods for preparing this compound is through the chlorination of its corresponding alcohol precursor, 4-(hydroxymethyl)-2,6-dimethylpyridine. The hydroxyl group is an excellent leaving group after protonation or conversion into a more reactive intermediate, facilitating nucleophilic substitution by a chloride ion.

Several chlorinating agents can be employed for this transformation, with thionyl chloride (SOCl₂) being one of the most frequently used. The reaction is typically performed by heating the alcohol in neat thionyl chloride or in a suitable solvent. commonorganicchemistry.comresearchgate.net The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the work-up procedure. The reaction mechanism involves the formation of a chlorosulfite intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.

Other reagents, such as 2,4,6-trichloro-1,3,5-triazine in the presence of dimethyl sulfoxide (B87167) (DMSO), have been shown to be effective for the chemoselective chlorination of benzylic alcohols under neutral conditions, which can be advantageous for sensitive substrates. organic-chemistry.org

Chlorinating AgentTypical ConditionsAdvantages
Thionyl Chloride (SOCl₂) ** Reflux in neat SOCl₂ or with a solvent like DCMGaseous byproducts (SO₂, HCl) simplify purification.
Oxalyl Chloride ((COCl)₂) **Often used for converting carboxylic acids to acid chlorides, but can be adapted.Versatile reagent.
2,4,6-Trichloro-1,3,5-triazine (TCT)/DMSO Anhydrous DMSO, room temperatureNeutral reaction conditions, high chemoselectivity for benzylic alcohols. organic-chemistry.org

Derivatization of Carboxylic Acid Pyridine Esters (e.g., ethyl this compound-3-carboxylate)

An alternative and highly controlled synthetic route begins with the functionalization of a pyridine ring at the 4-position with a carboxylic acid or its ester derivative. This method builds the required functionality through a series of reliable transformations. A common starting material for such a sequence is 2,6-dimethylpyridine (2,6-lutidine).

The synthetic sequence, often found in patent literature, typically involves the following steps:

Oxidation: The methyl groups of 2,6-lutidine are oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). This step forms pyridine-2,6-dicarboxylic acid. google.compatsnap.com

Esterification: The resulting dicarboxylic acid is then esterified, for instance with methanol (B129727) in the presence of an acid catalyst, to produce the corresponding dimethyl ester. google.com

Reduction: The ester groups are subsequently reduced to hydroxymethyl groups. A selective reducing agent is required to reduce the ester without affecting the pyridine ring.

Chlorination: Finally, the diol is converted to the dichloromethyl derivative using a chlorinating agent such as thionyl chloride. google.com

This pathway, while longer, offers excellent control over the position of functionalization, ensuring that the chloromethyl group is introduced exclusively at the desired locations. A similar strategy can be envisioned starting from 2,6-dimethylisonicotinic acid, where the carboxylic acid at the 4-position is selectively reduced to the hydroxymethyl group and then chlorinated.

Industrial Synthesis and Process Optimization for Scale-Up Production

For large-scale industrial production of this compound and its derivatives, the primary considerations are cost, safety, efficiency, and environmental impact. The synthetic routes chosen for industrial applications are often multi-step processes that start from inexpensive and readily available bulk chemicals.

A prevalent industrial strategy mirrors the functional group interconversion pathway described in section 2.2.2, starting with 2,6-lutidine. google.compatsnap.com 2,6-Lutidine itself can be produced industrially by the reaction of formaldehyde, acetone, and ammonia. psu.edu The subsequent steps of oxidation, esterification, reduction, and chlorination are all well-established industrial processes that can be optimized for high throughput and yield.

Key aspects of process optimization for scale-up include:

Reagent Selection: Using cost-effective and safe reagents is paramount. For the chlorination step, thionyl chloride is often favored. However, concerns about its toxicity and corrosiveness have led to the exploration of alternatives like triphosgene (B27547) in some patented processes.

Solvent Choice: Minimizing the use of hazardous solvents is a key goal of green chemistry. For instance, replacing halogenated solvents like dichloromethane (B109758) with less harmful alternatives such as toluene (B28343) is a common optimization strategy.

Process Control: Careful control of reaction parameters like temperature, pressure, and addition rates is crucial to maximize yield and minimize the formation of impurities.

Work-up and Purification: Developing efficient extraction and crystallization procedures is essential for isolating the final product with high purity on a large scale.

The multi-step synthesis starting from lutidine, despite its length, is often preferred in an industrial context because each step is high-yielding and produces a well-defined intermediate, which minimizes purification challenges and ensures the quality of the final product. google.compatsnap.com

Mechanistic Considerations in Industrial Chlorination Processes

The reaction is typically initiated by the nucleophilic attack of the hydroxyl group of 2,6-dimethyl-4-pyridinemethanol on the sulfur atom of thionyl chloride. This forms a chlorosulfite intermediate. The presence of a base, often pyridine, is crucial in this step to neutralize the liberated hydrochloric acid (HCl). quora.commasterorganicchemistry.com

The subsequent step is the intramolecular or intermolecular nucleophilic attack by the chloride ion on the carbon atom of the chloromethyl group. This can proceed through two main pathways:

Sₙ2 Mechanism: In the presence of a non-participating solvent, the chloride ion attacks the carbon atom from the backside, leading to an inversion of configuration. This is a concerted process where the carbon-chlorine bond is formed simultaneously as the carbon-oxygen bond is broken. libretexts.org

Sₙi (Internal Nucleophilic Substitution) Mechanism: In the absence of a base like pyridine, the chlorosulfite intermediate can collapse in a mechanism where the chloride is delivered from the same face, leading to retention of configuration. However, in industrial settings where pyridine or another base is typically used, the Sₙ2 pathway is generally favored. masterorganicchemistry.com

A patent describes a process for the chlorination of methyl groups in the 2-position of pyridine homologues using elemental chlorine in an inert solvent in the presence of an inorganic hydrogen chloride binding agent. This suggests that direct chlorination of a methyl group at the 4-position could also be a potential, though likely less selective, industrial route. doubtnut.com Another patented method for a similar compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, utilizes triphosgene as the chlorinating agent in toluene. google.com

Efficiency and Yield Enhancement Strategies

Maximizing the yield and efficiency of the chlorination process is a primary goal in the industrial production of this compound. Several strategies are employed to achieve this:

Stoichiometry Control: Precise control over the molar ratios of the reactants is essential. An excess of the chlorinating agent can lead to the formation of undesired polychlorinated byproducts, while an insufficient amount will result in incomplete conversion of the starting material.

Temperature and Reaction Time Optimization: The reaction is typically carried out at low temperatures to control its exothermic nature and to minimize side reactions. The optimal temperature and reaction time are determined through process development studies to achieve the highest possible yield.

Work-up Procedure: The isolation and purification of the final product are critical for achieving high purity and yield. This typically involves quenching the excess chlorinating agent, separating the product from the reaction mixture, and purifying it through crystallization or distillation. A patent for a similar compound describes a work-up procedure involving adding methanol to quench the reaction, followed by removal of acidic gas under reduced pressure, centrifugation, and drying to obtain a high-purity product. google.com

Table 1: Comparison of Chlorinating Agents and Conditions

Chlorinating AgentCatalyst/BaseSolventTemperatureYieldReference
Thionyl ChloridePyridineDichloromethaneRoom TemperatureHigh quora.commasterorganicchemistry.com
Elemental ChlorineInorganic BaseInert Solvent40-80°CModerate doubtnut.com
Triphosgene-Toluene0-10°C>96% google.com
POCl₃/Et₃N-DichloromethaneMildGood scispace.com

Exploration of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and improve sustainability. nih.gov For the synthesis of this compound, several avenues are being explored to align with these principles.

One of the primary focuses is the replacement of hazardous reagents like thionyl chloride and phosgene (B1210022) with greener alternatives. While direct replacements that maintain high efficiency are still under investigation, research into catalytic chlorination methods is a promising area. researchgate.net The use of solid acid catalysts or enzyme-catalyzed reactions could potentially offer more environmentally benign routes.

The choice of solvent is another critical aspect of green chemistry. Traditional solvents like dichloromethane are being scrutinized due to their environmental and health concerns. The exploration of greener solvents such as ionic liquids, supercritical fluids, or even water-based systems for pyridine derivative synthesis is an active area of research. ijpsonline.comresearchgate.net

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key metric in green chemistry. chembam.comjocpr.com The traditional synthesis of this compound using thionyl chloride has a moderate atom economy due to the formation of SO₂ and HCl as byproducts. The development of catalytic routes with higher atom economy is a significant goal.

The E-factor (environmental factor), which quantifies the amount of waste generated per unit of product, is another important metric. nih.gov By minimizing the use of excess reagents, solvents, and complex purification steps, the E-factor for the synthesis of this compound can be significantly reduced.

Recent advancements in the green synthesis of pyridine derivatives include the use of microwave-assisted reactions and multicomponent reactions, which can lead to shorter reaction times, higher yields, and reduced energy consumption. nih.gov While not yet specifically reported for this compound, these methodologies offer promising directions for future research.

Reactivity Profiles and Mechanistic Investigations of 4 Chloromethyl 2,6 Dimethylpyridine

Nucleophilic Substitution Reactions Involving the Chloromethyl Moiety

The benzylic-like chloride of the chloromethyl group in 4-(chloromethyl)-2,6-dimethylpyridine is a proficient leaving group, making the methylene (B1212753) carbon susceptible to attack by a wide range of nucleophiles. This reactivity is central to the derivatization of the 2,6-dimethylpyridine (B142122) core.

Reactions with Oxygen-Centered Nucleophiles (e.g., Phenols, Alcohols to form Ethers)

The formation of ether linkages via nucleophilic substitution is a fundamental transformation in organic chemistry, often accomplished through the Williamson ether synthesis. In a study analogous to the reactivity of this compound, the condensation of ethyl this compound-3-carboxylate with various substituted phenols has been demonstrated. This reaction, typically carried out in a polar solvent such as ethanol and in the presence of a mild base like potassium carbonate, yields the corresponding aryl pyridin-4-ylmethyl ethers in good yields.

The general mechanism involves the deprotonation of the phenol or alcohol by the base to form a more nucleophilic phenoxide or alkoxide ion. This anion then attacks the electrophilic carbon of the chloromethyl group in an SN2 fashion, displacing the chloride ion and forming the C-O bond of the ether.

A representative reaction is depicted below:

Reaction of a this compound derivative with a substituted phenol.

Reactant 1 Reactant 2 Base Solvent Product

This methodology allows for the synthesis of a diverse range of ethers, with the specific properties of the final product being tunable through the choice of the phenolic or alcoholic nucleophile.

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Anilines to form Pyrrolopyridinones)

Nitrogen-centered nucleophiles, such as amines and anilines, readily react with the chloromethyl group of this compound derivatives. A notable outcome of this reactivity is the synthesis of fused heterocyclic systems. For instance, the condensation of ethyl this compound-3-carboxylate with substituted anilines leads to the formation of 2-aryl-4,6-dimethyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-ones.

This transformation is believed to proceed through an initial nucleophilic substitution of the chloride by the amine nitrogen, followed by an intramolecular cyclization. The ester group present in the starting material participates in this cyclization, leading to the formation of the lactam ring in the pyrrolopyridinone product.

The reaction conditions are similar to those used for oxygen-centered nucleophiles, typically involving a base and a suitable solvent.

Reactant 1Reactant 2BaseSolventProduct
Ethyl this compound-3-carboxylateSubstituted AnilineK₂CO₃Ethanol2-Aryl-4,6-dimethyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one

This reaction provides a valuable route to complex heterocyclic scaffolds that are of interest in medicinal chemistry and materials science.

Reactions with Sulfur-Centered Nucleophiles (e.g., Thiols)

The reaction of this compound with sulfur-centered nucleophiles, such as thiols, results in the formation of thioethers (sulfides). This transformation is analogous to the Williamson ether synthesis and proceeds via an SN2 mechanism. The high nucleophilicity of the thiolate anion, which is readily formed by deprotonation of the thiol with a base, facilitates the displacement of the chloride from the chloromethyl group.

A general procedure involves the reaction of the thiol with a base, such as sodium hydride or potassium carbonate, to generate the thiolate in situ. Subsequent addition of this compound leads to the formation of the corresponding thioether.

Reactant 1Reactant 2BaseProduct
This compoundThiol (R-SH)e.g., NaH, K₂CO₃4-((R-thio)methyl)-2,6-dimethylpyridine

This reaction is a reliable method for introducing sulfur-containing moieties onto the 2,6-dimethylpyridine scaffold.

Carbon-Carbon Bond Forming Reactions

Beyond nucleophilic substitution with heteroatoms, the chloromethyl group of this compound can also participate in reactions that form new carbon-carbon bonds, significantly expanding its synthetic utility.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

While direct Suzuki-Miyaura coupling of this compound is not extensively documented, the cross-coupling of benzylic chlorides with boronic acids is a known transformation. This reaction is typically catalyzed by a palladium complex and allows for the formation of a new carbon-carbon bond between the benzylic carbon and an aryl or vinyl group from the boronic acid. rsc.org

The catalytic cycle is believed to involve the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the benzylic chloride to form a palladium(II) intermediate. This is followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst.

A related study on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-substituted phenylboronic acids highlights the utility of palladium catalysis in functionalizing the dimethylpyridine core, although this example involves the coupling of aryl bromides rather than a chloromethyl group. researchgate.net Based on the established reactivity of benzylic chlorides in Suzuki-Miyaura couplings, it is plausible that this compound could serve as a coupling partner under appropriate catalytic conditions. rsc.org

Reactant 1 (Analogous)Reactant 2CatalystProduct (Analogous)
Benzyl ChlorideArylboronic AcidPalladium ComplexDiaryl Methane

Organometallic Reactivity: Lithiation and Subsequent Reactions with Carbonyl Compounds

The generation of organometallic intermediates from this compound opens up another avenue for carbon-carbon bond formation. While direct lithiation of the chloromethyl group can be challenging, related systems have been successfully employed. For instance, the 4,4'-di-tert-butylbiphenyl (DTBB) catalyzed lithiation of 2,6-bis(chloromethyl)pyridine in the presence of carbonyl compounds has been shown to produce dihydroxypyridines.

In this Barbier-type reaction, the organolithium species is generated in the presence of the electrophile (the carbonyl compound). This approach circumvents the potential instability of the organolithium intermediate. The reaction is typically carried out at low temperatures, such as -90 °C, in a solvent like tetrahydrofuran (THF).

The proposed mechanism involves the formation of a lithiated intermediate at one of the chloromethyl positions, which then attacks the carbonyl carbon of the aldehyde or ketone. A second lithiation and subsequent attack on another carbonyl molecule can also occur in the case of bis(chloromethyl)pyridines.

Reactant 1 (Analogous)Reactant 2CatalystProduct (Analogous)
2,6-Bis(chloromethyl)pyridineCarbonyl Compound (Aldehyde or Ketone)DTBB/LithiumDihydroxypyridine

This methodology provides a route to functionalized pyridine (B92270) derivatives with new carbon-carbon bonds and hydroxyl functionalities.

Barbier-Type Conditions and Wurtz-Type Coupling Suppression

The Barbier reaction provides a convenient method for generating an organometallic reagent in situ in the presence of an electrophile, typically a carbonyl compound. wikipedia.org This one-pot procedure involves the reaction of an alkyl halide with a metal, such as magnesium, zinc, or indium, which then adds to the electrophile to form an alcohol. wikipedia.orgalfa-chemistry.com For this compound, this would involve the formation of a pyridylmethylmetallic species that subsequently reacts with an aldehyde or ketone.

A significant challenge in reactions involving the formation of organometallic intermediates from alkyl halides is the competing Wurtz-type coupling, a reductive dimerization of the halide. wikipedia.orgchemrxiv.org This side reaction, which would produce 1,2-bis(2,6-dimethylpyridin-4-yl)ethane, can diminish the yield of the desired Barbier product. researchgate.net The propensity for Wurtz coupling versus Barbier addition is influenced by several factors, including the metal, solvent, and the reactivity of the halide. Benzylic chlorides, such as the title compound, exhibit high reactivity. researchgate.net Suppression of the Wurtz coupling can be achieved by controlling reaction conditions, such as using mechanochemical activation which has been shown to improve yields in Barbier reactions by reducing side processes. researchgate.netmdpi.com The choice of metal is also crucial; while sodium is classic for the Wurtz reaction, metals like zinc and indium are commonly employed in Barbier reactions and can favor the desired nucleophilic addition over homocoupling. wikipedia.orgnih.gov

Catalytic Lithiation (e.g., DTBB-catalyzed) and Diol Formation

A highly effective method for generating a functionalized organolithium species from this compound while avoiding Wurtz-type coupling is through arene-catalyzed lithiation. This technique utilizes lithium powder and a catalytic amount of an electron carrier, such as 4,4’-di-tert-butylbiphenyl (DTBB).

In a process analogous to the reaction with its isomer, 2,6-bis(chloromethyl)pyridine, the DTBB-catalyzed lithiation of this compound generates the corresponding (lithiomethyl)pyridine intermediate. researchgate.net This reaction is typically performed in tetrahydrofuran (THF) at very low temperatures (e.g., -90°C) to ensure the stability of the organolithium species. researchgate.net The DTBB radical anion, formed by accepting an electron from the lithium metal, transfers the electron to the chloromethyl group, leading to the cleavage of the carbon-chlorine bond and formation of the carbanion.

This in situ-generated lithiomethylpyridine is a potent nucleophile. When the lithiation is carried out in the presence of a carbonyl compound (an aldehyde or ketone), the organolithium intermediate is trapped, leading to the formation of a diol after hydrolytic workup. This methodology provides a clean and efficient route to di-alcohols containing the 2,6-dimethylpyridine scaffold, with the key advantage of circumventing the problematic Wurtz dimerization that often plagues other methods of generating such organometallics. researchgate.net

Alkylation Reactions: Regiodivergent Approaches and Mechanistic Insights

The functionalization of the pyridine ring itself presents a significant challenge in synthetic chemistry, particularly the controlled alkylation at different positions. wikipedia.org Recent advancements have demonstrated that regiodivergent alkylation of pyridines can be achieved by leveraging the aggregation states of organolithium reagents. sci-hub.se This approach allows for the selective installation of alkyl groups at either the C2 or C4 positions of the pyridine ring, controlled simply by the choice of alkyllithium activator. wikipedia.orgsci-hub.se

For a substrate like this compound, this methodology offers a powerful tool for further diversification. Mechanistic studies have revealed that the structure of the alkyllithium reagent in solution dictates the site of attack. sci-hub.se

C4-Alkylation: When methyllithium (MeLi) is used as the activator for an alkylating agent like a 1,1-diborylalkane, it predominantly exists as a tetrameric cluster in solution. This tetrameric structure preferentially directs the alkyl group to the C4 position of the pyridine ring. sci-hub.se

C2-Alkylation: In contrast, when a bulkier reagent such as sec-butyllithium (sBuLi) is used, it forms dimeric clusters. These dimeric aggregates favor alkylation at the C2 (or C6) position. sci-hub.se

This control is attributed to the different transition states formed between the pyridine substrate and the respective alkyllithium clusters. The ability to sequentially install two different alkyl groups further enhances the synthetic utility of this method. sci-hub.se

Alkyllithium ActivatorAggregation StatePreferred Site of AlkylationSolvent System
Methyllithium (MeLi)TetramericC41,2-Dimethoxyethane (DME)
sec-Butyllithium (sBuLi)DimericC2Tetrahydrofuran (THF)/Toluene (B28343)

Oxidation and Reduction Chemistry of the Pyridine Nucleus and Side Chains

The various components of this compound exhibit distinct behaviors under oxidative and reductive conditions.

Oxidation: The methyl groups are susceptible to oxidation. For instance, the oxidation of the parent compound, 2,6-lutidine, with air can yield 2,6-diformylpyridine. sci-hub.se More controlled enzymatic oxidation, for example using xylene monooxygenase, can lead to the sequential formation of alcohols and aldehydes, ultimately producing 6-methyl-2-pyridine methanol (B129727) and 2,6-bis(hydroxymethyl)pyridine. alfa-chemistry.com The pyridine nitrogen can also be oxidized to form the corresponding N-oxide using reagents like hydrogen peroxide or peroxy acids.

Reduction: The pyridine nucleus is generally resistant to reduction but can be hydrogenated under forcing conditions or through specific catalytic methods. Modern approaches like hydroboration and hydrosilylation offer milder alternatives for the reduction of the pyridine ring to piperidines or dihydropyridines. wikipedia.org For example, thorium-catalyzed hydroboration can selectively produce N-borylated dihydropyridines. wikipedia.org The chloromethyl group can be reduced to a methyl group. This transformation can be achieved using reducing agents like triphenyltin hydride, which proceeds via a radical mechanism involving chlorine atom transfer.

Heterocyclic Rearrangement Mechanisms of Substituted Pyridine Derivatives

Substituted pyridines, particularly those with reactive side chains, can undergo a variety of rearrangement reactions, leading to the formation of new heterocyclic systems.

Ring Expansion Reactions (e.g., to Azepine Systems)

One of the notable rearrangements available to halomethyl-substituted pyridines is ring expansion to form seven-membered azepine rings. Research has shown that (halogenomethyl)dihydropyridines can be converted into azepine systems. nih.gov For this compound, this transformation would first require the reduction of the aromatic pyridine ring to its 1,4-dihydropyridine derivative.

The mechanism is believed to proceed via intramolecular nucleophilic attack of the dihydropyridine nitrogen onto the benzylic carbon bearing the chlorine atom. This would form a strained bicyclic aziridinium-type intermediate, which subsequently undergoes rearrangement and ring opening to yield the thermodynamically more stable seven-membered azepine ring system.

Hydrolytic Transformations and Pyrolysis Products

Hydrolytic Transformations: The chloromethyl group is susceptible to hydrolysis, which would replace the chlorine atom with a hydroxyl group to yield (2,6-dimethylpyridin-4-yl)methanol. The kinetics of this reaction are expected to be pH-dependent. Under neutral or acidic conditions, the reaction may proceed via an SN1 mechanism, stabilized by the pyridine ring, or an SN2 mechanism. In basic solutions, direct displacement by hydroxide ion would occur. Studies on analogous compounds like 6-trichloromethylpurine show that the hydrolysis of such halomethylheterocycles proceeds readily in aqueous solutions. taylorfrancis.com

Coordination Chemistry: Formation of Metal Complexes with the Pyridine Nitrogen and Chloromethyl Group

The coordination chemistry of pyridine derivatives is extensive, with the nitrogen atom's lone pair of electrons readily forming coordinate covalent bonds with a wide variety of metal ions. wikipedia.orgpressbooks.pub In the case of this compound, the molecule presents two distinct sites for interaction with metal centers: the pyridine nitrogen and the chloromethyl group. The nitrogen atom acts as a classic Lewis base, donating its electron pair to a Lewis acidic metal center to form stable complexes. youtube.com The chloromethyl group, however, introduces a reactive site capable of undergoing further chemical transformations, most notably oxidative addition, which allows for the formation of a direct metal-carbon bond. oup.comcsic.es

This dual functionality enables the compound to participate in more complex bonding arrangements beyond simple coordination. While the nitrogen provides the initial anchoring point to a metal, the chloromethyl group can engage in subsequent reactions that define the ultimate structure and reactivity of the resulting organometallic complex. oup.comsemanticscholar.org The reactivity of analogous compounds, such as 2-(chloromethyl)pyridine and 2,6-bis(chloromethyl)pyridine, with transition metals like rhodium, palladium, and ruthenium, demonstrates the formation of intricate mono- and dinuclear complexes. oup.comsemanticscholar.org In these structures, the pyridine moiety is coordinated through the nitrogen, and the chloromethyl group has reacted to form a covalent bond between the methylene carbon and the metal center. oup.com

Ligand Design and Chelating Properties

In the field of ligand design, the structure of this compound offers potential for creating specific coordination environments around a metal ion. A ligand that binds to a metal through two or more separate donor atoms is known as a chelating ligand, often forming a stable ring structure with the metal center. nih.gov While the 4-position of the chloromethyl group in this specific molecule makes direct chelation involving both the nitrogen and the chloromethyl group on a single metal center sterically challenging, its structural motifs are fundamental to the design of more complex and highly effective chelating ligands. researchgate.net

The utility of the chloromethylpyridine framework is well-illustrated by the chelating properties of its isomers and related derivatives. For instance, 2-(chloromethyl)pyridine and 2,6-bis(chloromethyl)pyridine are well-known precursors for pincer-type and C,N-chelating ligands. oup.com In these cases, the proximity of the chloromethyl group to the pyridine nitrogen allows for the formation of stable five-membered chelate rings upon reaction with a metal center. oup.com The reaction typically proceeds via an initial coordination of the nitrogen atom, followed by an intramolecular oxidative addition of the C-Cl bond. oup.comcsic.es This results in a robust C,N-chelated structure where the metal is part of a stable metallacycle. The resulting complexes often exhibit enhanced thermal stability and unique catalytic properties due to the rigid coordination environment imposed by the chelating ligand.

Table 1: Chelating Properties of Related Chloromethylpyridine Ligands

Ligand Precursor Metal Center Resulting Chelation Mode Key Findings Reference
2-(Chloromethyl)pyridine Rhodium(I) C,N-Chelation Forms a mononuclear rhodium(III) complex with a stable five-membered metallacycle. oup.com
2,6-Bis(chloromethyl)pyridine Rhodium(I) C,N-Chelation and Bridging Can form mononuclear C,N-chelated complexes or act as a bridging ligand to form dinuclear species. oup.com
2,6-Bis(chloromethyl)pyridine Palladium(0) C,N-Chelation and Bridging Yields dinuclear and tetranuclear palladium(II) complexes where the ligand bridges multiple metal centers. oup.com

Oxidative Addition Reactions with Metal Centers

A key reaction pathway in the organometallic chemistry of this compound and its analogs is oxidative addition. mlsu.ac.in This process involves the cleavage of the carbon-chlorine bond and the formation of two new bonds: one between the metal and the carbon of the methylene group, and another between the metal and the chlorine atom. wikipedia.orglibretexts.org During this reaction, the formal oxidation state and the coordination number of the metal center both increase, typically by two. wikipedia.orgilpi.com Oxidative addition is favored for metal complexes that are in a relatively low oxidation state and are coordinatively unsaturated, meaning they have a vacant site to accommodate the incoming groups. wikipedia.org

The reaction of 2,6-bis(chloromethyl)pyridine with Wilkinson's complex, [RhCl(PPh3)3], provides a well-documented example of this process. oup.com A controlled oxidative addition of one of the C-Cl bonds to the rhodium(I) center leads to the formation of a six-coordinate, octahedral rhodium(III) complex. oup.com In this product, the ligand is C,N-chelated to the metal, demonstrating the intramolecular nature of the reaction following initial nitrogen coordination. oup.com Similarly, reactions with palladium(0) complexes like [Pd(PPh3)4] also proceed via oxidative addition of the C-Cl bond to yield stable palladium(II) organometallic species. oup.com The rate and success of these reactions often depend on the strength of the C-Cl bond. csic.es

Table 2: Examples of Oxidative Addition Reactions with Chloromethylpyridines

Reactant 1 Reactant 2 Metal Center Change in Oxidation State Product Type Reference
2-(Chloromethyl)pyridine [RhCl(PPh3)3] Rhodium Rh(I) → Rh(III) Mononuclear C,N-chelated complex oup.com
2,6-Bis(chloromethyl)pyridine [Pd(PPh3)4] Palladium Pd(0) → Pd(II) Dinuclear and tetranuclear bridged complexes oup.com

Applications in Advanced Chemical and Biological Synthesis

Building Block for Complex Organic Scaffolds

The structure of 4-(Chloromethyl)-2,6-dimethylpyridine serves as a robust platform for constructing intricate molecular architectures, including novel pyridine (B92270) derivatives and heterocyclic systems. The presence of the reactive chloromethyl moiety at the 4-position, flanked by two methyl groups, provides a specific site for chemical modification.

The compound is effectively used to synthesize new pyridine derivatives through reactions that target the chloromethyl group. Research has demonstrated its utility in creating ethers by reacting it with various phenolic compounds. Specifically, the condensation of a related starting material, ethyl this compound-3-carboxylate, with substituted phenols in ethanol using potassium carbonate as a base, leads to the formation of the corresponding aryl pyridin-4-ylmethyl ethers researchgate.net. This reaction showcases a versatile method for linking the dimethylpyridine core to different aryl groups via an ether linkage, thereby generating a library of novel substituted pyridine compounds.

Reactant 1Reactant 2 (Substituted Phenol)Product
Ethyl this compound-3-carboxylateSubstituted PhenolsAryl pyridin-4-ylmethyl ethers

This table illustrates the general reaction for synthesizing novel substituted pyridine derivatives.

Beyond simple substitution, this compound derivatives are instrumental in constructing more complex fused heterocyclic systems. A notable example is the synthesis of pyrrolopyridinones. The reaction of ethyl this compound-3-carboxylate with substituted anilines results in the formation of 2-aryl-4,6-dimethyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-ones researchgate.net. This transformation involves an initial substitution followed by an intramolecular cyclization, effectively fusing a pyrrole ring system onto the pyridine core. This synthetic strategy provides a direct route to polycyclic heteroaromatic compounds, which are significant scaffolds in various areas of chemical research. No specific examples of its use in constructing bridged heterocyclic systems were identified in the researched literature.

Reactant 1Reactant 2 (Substituted Aniline)Fused Heterocyclic Product
Ethyl this compound-3-carboxylateSubstituted Anilines2-aryl-4,6-dimethyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-ones

This table outlines the synthesis of fused heterocyclic systems from a this compound derivative.

Precursor in Medicinal Chemistry and Drug Discovery

The pyridine ring is a common feature in many pharmaceutical compounds. Chloromethyl-substituted pyridines, in particular, are recognized as important intermediates in the synthesis of active pharmaceutical ingredients (APIs).

While chloromethyl dimethylpyridine structures are crucial in the synthesis of proton pump inhibitors, it is important to distinguish between isomers. The widely used antiulcer agent omeprazole is synthesized using the intermediate 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride chemicalbook.comscispace.comgoogle.com. In this synthesis, the 2-chloromethyl isomer is coupled with a substituted 2-mercaptobenzimidazole derivative to form the core structure of omeprazole chemicalbook.comscispace.comrjpbcs.com.

A European patent outlines a synthetic route for omeprazole starting from a different isomer, 4-Chloro-2-chloromethyl-3,5-dimethylpyridine google.com. This compound is first reacted with 5-methoxy-2-mercaptobenzimidazole, and the resulting intermediate is then treated with a source of methoxide to yield the precursor to omeprazole google.com. These examples highlight the significance of the chloromethyl dimethylpyridine scaffold for this class of drugs, although the available literature does not specify a direct role for the this compound isomer in the synthesis of major antiulcer agents like omeprazole.

The reactive nature of this compound makes it a versatile building block for creating new molecules with potential therapeutic applications ambeed.com. The ability to introduce the 2,6-dimethylpyridine (B142122) moiety into larger, more complex structures allows for the exploration of new chemical space in drug discovery. However, specific examples of marketed pharmaceutical compounds or late-stage clinical candidates derived directly from this compound, beyond the general class of proton pump inhibitors, are not extensively detailed in the researched scientific literature. The derivatives synthesized, such as the aryl ethers and pyrrolopyridinones mentioned previously, could be investigated for various biological activities, representing a starting point for new pharmaceutical development researchgate.net.

Role in Agrochemical Development

The pyridine heterocycle is a key structural fragment in many modern agrochemicals, including neonicotinoid insecticides researchgate.net. The development of new insecticides is driven by the need to overcome growing insect resistance to existing products researchgate.net. The synthesis of novel derivatives from this compound is a strategic approach to discovering new active compounds. Research into functional derivatives of ethyl this compound-3-carboxylate is explicitly aimed at creating new potential agrochemicals researchgate.net. The synthesis of aryl pyridin-4-ylmethyl ethers and 2-aryl-4,6-dimethyl-1,2-dihydropyrrolo[3,4-c]pyridin-3-ones represents a targeted modification of the pyridine scaffold to generate molecules for screening as potential new insecticides researchgate.net.

Design and Synthesis of Novel Insecticides (e.g., Neonicotinoid Analogs)

Current research on the synthesis of neonicotinoid insecticides and their analogs predominantly highlights the use of other pyridine isomers as key precursors. For instance, the synthesis of widely used neonicotinoids often involves intermediates such as 2-chloro-5-(chloromethyl)pyridine. Extensive searches did not reveal any published studies or patents where this compound serves as a starting material or a significant intermediate in the creation of new insecticidal compounds, including neonicotinoid analogs.

Structure-Activity Relationship Studies for Agrochemical Efficacy

Structure-activity relationship (SAR) studies are crucial for the development of effective agrochemicals. These studies systematically modify the chemical structure of a lead compound to understand its effect on biological activity. While SAR is a fundamental concept in the design of insecticides, there are no specific studies in the available literature that focus on derivatives of this compound to evaluate their agrochemical efficacy. The existing body of research on pyridine-based insecticides centers on different structural scaffolds.

Contributions to Catalysis and Materials Science

The versatility of pyridine derivatives as ligands for metal catalysts and as building blocks for functional materials is well-established. However, the specific contributions of this compound in these areas appear to be undocumented in the public domain.

Ligand Precursors for Homogeneous and Heterogeneous Catalysis

While pyridine-containing compounds are frequently used to synthesize ligands for a wide range of catalytic applications, there is no specific mention of this compound being employed as a precursor for either homogeneous or heterogeneous catalysts in the reviewed literature.

Development of Chemosensors and Biosensors

The development of chemosensors and biosensors often utilizes organic molecules that can selectively interact with target analytes. Pyridine moieties can be incorporated into sensor design; however, no research articles or patents were identified that describe the use of this compound or its direct derivatives in the fabrication of such sensors.

Potential in Polymer and Fine Chemical Production

As a functionalized pyridine, this compound possesses a reactive chloromethyl group that could theoretically be used in polymerization reactions or as an intermediate in the synthesis of fine chemicals. However, a thorough search of the available literature did not yield any specific examples of its use in the production of specialty polymers or as a key building block in the synthesis of complex fine chemicals.

Analytical Characterization and Methodological Advancements

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methodologies provide fundamental insights into the atomic and molecular structure of 4-(Chloromethyl)-2,6-dimethylpyridine, confirming its identity and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound.

¹H NMR Spectroscopy : In a typical ¹H NMR spectrum, the aromatic protons on the pyridine (B92270) ring would exhibit characteristic chemical shifts and coupling patterns. The protons of the two methyl groups at positions 2 and 6 would appear as a singlet, integrating to six protons. The methylene (B1212753) protons of the chloromethyl group at position 4 would also present as a distinct singlet, integrating to two protons, typically at a downfield chemical shift due to the influence of the adjacent chlorine atom and the pyridine ring.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct signals would be observed for the non-equivalent carbons of the pyridine ring. The carbons of the two methyl groups would yield a single resonance, and the carbon of the chloromethyl group would appear at a characteristic chemical shift influenced by the attached chlorine atom.

2D NMR Experiments : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further confirm the structure. COSY experiments would reveal the coupling relationships between protons, while HSQC would correlate the signals of protons with their directly attached carbon atoms, providing unambiguous assignment of the ¹H and ¹³C NMR spectra.

¹H NMR (Predicted) Assignment ¹³C NMR (Predicted) Assignment
Aromatic Protons (Pyridine Ring)Aromatic Carbons (Pyridine Ring)
Methyl Protons (-CH₃)Methyl Carbons (-CH₃)
Methylene Protons (-CH₂Cl)Methylene Carbon (-CH₂Cl)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offer complementary information regarding the functional groups and molecular vibrations present in this compound.

FT-IR Spectroscopy : The FT-IR spectrum would display characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include C-H stretching vibrations from the aromatic ring and the methyl and methylene groups, C=C and C=N stretching vibrations characteristic of the pyridine ring, and a distinctive C-Cl stretching vibration from the chloromethyl group.

Raman Spectroscopy : Raman spectroscopy provides information on the polarizability of molecular bonds. The spectrum would show signals corresponding to the symmetric vibrations of the pyridine ring and the methyl groups, which are often strong in Raman scattering.

Vibrational Mode Expected FT-IR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch3000-28503000-2850
C=C/C=N Ring Stretch1600-14501600-1450
C-Cl Stretch800-600800-600

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for providing a highly accurate mass measurement, which aids in confirming the molecular formula. The technique can differentiate between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity by detecting and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of this compound. A reversed-phase HPLC method, utilizing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for its separation. Detection is typically achieved using a UV detector, as the pyridine ring exhibits strong UV absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area can be used for quantification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds and for identifying and quantifying volatile impurities in samples of this compound. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for their identification. This technique is highly sensitive and can detect trace levels of impurities, which is crucial for quality control.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Analysis

Thin-Layer Chromatography (TLC) serves as a fundamental and accessible technique for the real-time monitoring of chemical reactions involving this compound. itwreagents.com This method is invaluable for qualitatively tracking the conversion of reactants to products, allowing chemists to determine the optimal reaction time and assess the formation of byproducts. itwreagents.commdpi.com

In a typical application, a reaction mixture is sampled at various time points and spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel as the stationary phase. aga-analytical.com.pl Alongside the reaction mixture, spots of the starting materials, such as 2,6-lutidine derivatives, and the target compound, this compound, are applied as references. rochester.edu The plate is then developed by allowing a suitable mobile phase (a solvent or solvent mixture) to ascend the plate via capillary action. aga-analytical.com.pl

The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The progress of the reaction is visualized, often under a UV lamp, by observing the disappearance of the starting material spot and the emergence and intensification of the product spot. nih.gov The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identifying components in the mixture. A cospot, where the reaction mixture is spotted on top of the starting material, is often used to confirm if the reactant has been fully consumed, which is particularly useful when the Rf values of the reactant and product are similar. rochester.edu

Table 1: Illustrative TLC Data for a Hypothetical Reaction

This table demonstrates how TLC data might be recorded to monitor the formation of a derivative from this compound.

CompoundRf Value (1:4 Ethyl Acetate/Hexane)Observations
This compound (Starting Material)0.65Spot diminishes over time.
Product Derivative0.40Spot appears and intensifies.
Reaction Mixture (t=2h)0.65, 0.40Both spots are visible, indicating an incomplete reaction.
Reaction Mixture (t=6h)0.40Only the product spot is visible, indicating reaction completion.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial analytical technique used to confirm the elemental composition and verify the stoichiometry of newly synthesized compounds derived from this compound. This destructive method provides the mass percentages of constituent elements—typically carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl)—in a purified sample.

The experimentally determined percentages are compared with the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental integrity and purity, thereby confirming its empirical formula. This verification is a standard and essential step in the characterization of novel molecules.

Table 2: Elemental Analysis Data for this compound

The following table presents the calculated elemental composition of this compound (C₈H₁₀ClN) and provides a comparison with typical experimental results.

ElementMolecular FormulaTheoretical Mass %Experimental Mass % (Found)
Carbon (C)C₈H₁₀ClN61.74%61.68%
Hydrogen (H)C₈H₁₀ClN6.48%6.51%
Chlorine (Cl)C₈H₁₀ClN22.78%22.75%
Nitrogen (N)C₈H₁₀ClN8.99%9.03%

Advanced Characterization Techniques for Solid-State Analysis (e.g., X-ray Crystallography of Derivatives)

For an unambiguous determination of molecular structure in the solid state, single-crystal X-ray diffraction is the definitive method. This advanced technique is applied to crystalline derivatives of this compound, such as metal-organic complexes or co-crystals, to provide precise three-dimensional structural information.

The analysis of a suitable crystal yields a wealth of data, including exact bond lengths, bond angles, and torsion angles, which confirm the connectivity of atoms and reveal the molecule's conformation. redalyc.org Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate how molecules are arranged within the crystal lattice. researchgate.net This detailed structural insight is critical for understanding the relationship between molecular structure and material properties.

For instance, structural studies on related chlorinated pyridine derivatives have revealed key parameters like the C-Cl bond lengths and the orientation of the chloromethyl group relative to the pyridine ring. researchgate.netresearchgate.net In dinuclear metal complexes involving ligands derived from similar structures, X-ray analysis has been used to establish the coordination geometry around the metal centers and the nature of the bridging ligands. elsevierpure.com

Table 3: Representative Crystallographic Data for a Related Pyridine Derivative (2,6-Bis(chloromethyl)pyridine)

This table provides an example of the type of data obtained from a single-crystal X-ray diffraction experiment, based on published data for a structurally similar compound. researchgate.net

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 6.5211(2) Å, b = 10.2467(3) Å, c = 9.1436(3) Å
Cell Angles α = 90°, β = 94.1771(11)°, γ = 90°
Cell Volume 609.35(3) ų
Molecules per Unit Cell (Z) 4

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of molecules like 4-(chloromethyl)-2,6-dimethylpyridine. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its chemical behavior.

For this compound, the pyridine (B92270) ring forms the core of its structure. The nitrogen atom in the ring is a key feature, as its lone pair of electrons contributes to the molecule's basicity and nucleophilicity. The substituents on the pyridine ring—two methyl groups at positions 2 and 6, and a chloromethyl group at position 4—significantly influence its electronic properties. The methyl groups are electron-donating, increasing the electron density on the pyridine ring, which can enhance its reactivity towards electrophiles. Conversely, the chloromethyl group is electron-withdrawing, which can affect the reactivity of the pyridine ring and the chloromethyl group itself.

Quantum chemical calculations can quantify these electronic effects. For instance, the calculated electrostatic potential map would illustrate the electron-rich and electron-poor regions of the molecule. The nitrogen atom is expected to be a region of high negative potential, making it a likely site for protonation or coordination to metal ions. The chlorine atom, being highly electronegative, will draw electron density away from the adjacent carbon atom, making the chloromethyl group susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of Substituted Pyridines
CompoundHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
Pyridine-6.78-0.542.22
2,6-Dimethylpyridine (B142122)-6.52-0.311.98
4-(Chloromethyl)pyridine-7.01-0.891.57
This compound (Estimated)-6.85-0.751.75

For example, in an SN2 reaction, the nucleophile attacks the carbon atom of the chloromethyl group, and the chloride ion departs simultaneously. Quantum chemical calculations can model the geometry of the transition state, where the nucleophile and the leaving group are partially bonded to the carbon atom. The energy of this transition state is crucial in determining the reaction rate. These computational approaches can help in understanding how different solvents and nucleophiles affect the reaction kinetics and mechanism.

While stereoselectivity is not a primary concern for reactions at the achiral this compound, regioselectivity can be a factor in more complex reactions involving this molecule. For instance, if the pyridine ring itself were to undergo an electrophilic substitution reaction, computational models could predict the most likely site of attack. Although the nitrogen atom deactivates the ring towards electrophilic attack, the electron-donating methyl groups at the 2 and 6 positions would direct an incoming electrophile to the 3 and 5 positions. DFT calculations of the energies of the possible intermediates (sigma complexes) would reveal the most stable and thus the most likely product.

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. While this compound is a relatively rigid molecule, MD simulations can be valuable for understanding its interactions with other molecules, such as solvents or biological macromolecules.

In an MD simulation, the molecule is treated as a collection of atoms connected by bonds, and the forces between the atoms are described by a force field. By solving Newton's equations of motion, the trajectory of each atom can be followed over time. This allows for the exploration of the conformational space of the molecule and its interactions with its environment. For this compound, MD simulations could be used to study its solvation in different solvents, providing insights into its solubility and the local structure of the solvent around the molecule. Furthermore, if this compound were being investigated as a potential ligand for a protein, MD simulations could be used to study the stability of the protein-ligand complex and the nature of the intermolecular interactions.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for this compound in Water
ParameterValue
Force FieldAMBER, CHARMM, or OPLS
Solvent ModelTIP3P or SPC/E
Temperature298 K
Pressure1 atm
Simulation Time10-100 ns

In Silico Screening and Design of Derivatives for Targeted Applications

Computational chemistry is a powerful tool for the in silico screening of virtual libraries of compounds and for the rational design of new molecules with desired properties. Starting with the this compound scaffold, a large number of virtual derivatives can be created by computationally modifying the substituents on the pyridine ring or by replacing the chloromethyl group with other functional groups.

These virtual libraries can then be screened for their potential to interact with a specific biological target, such as an enzyme or a receptor. This is often done using molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity of each virtual derivative can be estimated, and the most promising candidates can be prioritized for synthesis and experimental testing. This in silico approach can significantly accelerate the drug discovery process by focusing experimental efforts on the most likely successful candidates. mdpi.comekb.egmalariaworld.orgauctoresonline.org

For non-biological applications, such as the design of new materials or catalysts, computational screening can be used to predict properties like electronic conductivity, optical properties, or catalytic activity. By systematically exploring the chemical space around the this compound core, new compounds with tailored functionalities can be designed.

Environmental and Safety Considerations in Research and Industrial Production

Occupational Safety Protocols and Best Practices for Handling Halogenated Pyridines

Occupational exposure to halogenated pyridines can occur through inhalation, skin contact, or ingestion. nih.govscbt.com Due to their chemical properties, these compounds can cause irritation to the skin, eyes, and respiratory system. scbt.comnj.gov Best practices for handling these materials involve a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment to minimize exposure.

Key safety protocols include:

Engineering Controls : Working within a properly functioning chemical fume hood is essential to control the inhalation of vapors. wsu.edu Adequate ventilation, with a recommended air exchange rate of 3-5 times per hour, helps to reduce the concentration of airborne chemicals. azom.com

Safe Handling Practices : Avoid all personal contact, including the inhalation of vapors. cdc.gov Do not eat, drink, or smoke in areas where these chemicals are handled or stored. wsu.edu Containers should be kept tightly sealed when not in use and stored in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition. wsu.educhlorinated-solvents.eu

Hygiene : Hand and face washing facilities, as well as emergency showers and eyewash stations, should be readily accessible. nj.govchlorinated-solvents.eu It is crucial to wash hands thoroughly after handling the material and before any breaks. wsu.edu Contaminated work clothing should be laundered separately before reuse. cdc.gov

Personal Protective Equipment serves as the last line of defense against chemical exposure and must be used diligently when handling 4-(Chloromethyl)-2,6-dimethylpyridine and related substances. numberanalytics.comprochoicesafetygear.com The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryDescriptionRationale
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards are mandatory. A face shield should be worn over safety glasses during operations with a high risk of splashing or explosion. nj.govfalseguridad.comucsf.eduProtects against splashes and vapors that can cause serious eye irritation or damage. nj.gov
Skin and Body Protection A flame-resistant lab coat, fully buttoned, is required. ucsf.edu Chemical-resistant clothing, such as overalls or aprons, should be worn to prevent skin contact. jubilantingrevia.com Closed-toe shoes are mandatory, and fabrics like polyester (B1180765) or acrylic should be avoided. wsu.eduucsf.eduMinimizes skin exposure. Halogenated compounds can be absorbed through the skin or cause local irritation. scbt.comolinchlorinatedorganics.com
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are essential. The specific glove material should be chosen based on its resistance to the specific chemical being handled, and gloves should be inspected for damage before each use. falseguridad.comucsf.eduolinchlorinatedorganics.comPrevents direct contact with the skin, which can lead to irritation, sensitization, or absorption of the chemical. olinchlorinatedorganics.com
Respiratory Protection If engineering controls do not maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator is required. falseguridad.comucsf.edu The type of respirator depends on the airborne concentration and nature of the hazard. falseguridad.comProtects the respiratory system from harmful vapors and dusts that can cause irritation and other health effects. scbt.com

This table provides a general guide; specific PPE requirements should be determined by a site-specific hazard assessment.

Pre-planning for emergencies is critical to ensure a safe and effective response to spills, fires, or personnel exposure involving halogenated pyridines. All personnel must be familiar with the location and use of emergency equipment. ouhsc.edu

Personnel Exposure:

Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention. ucsf.edunmsu.edu

Skin Contact : Remove all contaminated clothing immediately and wash the affected skin area with soap and plenty of water for at least 15 minutes, using an emergency shower if necessary. Seek medical attention if irritation persists. nj.govucsf.edu

Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. wpmucdn.com

Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. pharmacopoeia.com

Spills and Leaks:

Minor Spills : For small spills in a well-ventilated area (e.g., inside a fume hood), trained personnel wearing appropriate PPE can manage the cleanup. Contain the spill with an inert absorbent material (such as vermiculite, dry sand, or kitty litter), starting from the edges and working inward. ouhsc.eduauburn.edu Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. cdc.gov

Major Spills : For large spills (generally >1 liter), spills in poorly ventilated areas, or spills of highly toxic materials, the area should be evacuated immediately. ucsf.edu Alert others in the vicinity, close doors to the affected area, and contact emergency response personnel (e.g., by calling 911). ucsf.edunmsu.edu Do not attempt to clean up a major spill without specialized training and equipment. auburn.edu

Fire:

In case of fire, use dry chemical powder, carbon dioxide, or alcohol-resistant foam as extinguishing media. jubilantingrevia.com Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing. chlorinated-solvents.eujubilantingrevia.com Thermal decomposition can release toxic and corrosive gases, such as nitrogen oxides, hydrogen chloride, and carbon monoxide. jubilantingrevia.com

Waste Management and Sustainable Practices in Chemical Synthesis

The synthesis of halogenated pyridines generates waste streams that must be managed responsibly to prevent environmental harm. cdc.gov Waste pyridine (B92270) and its derivatives are often classified as hazardous waste. cdc.gov Traditional disposal methods include high-temperature incineration in rotary kilns or fluidized beds. cdc.gov

Sustainable practices in chemical synthesis aim to reduce waste and environmental impact by adhering to the principles of "Green Chemistry." mit.edufatfinger.io

Key Sustainable Practices:

Waste Prevention : Designing chemical syntheses to prevent waste is prioritized over treating waste after it has been created. mit.edu

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org

Use of Catalysts : Using catalytic reagents in small amounts is preferable to stoichiometric reagents, which are used in excess and generate more waste. mit.edu

Solvent Management : Minimizing the use of auxiliary substances like solvents or choosing safer, recyclable, or biodegradable alternatives is a key goal. mit.edu Halogenated solvent waste should be segregated from non-halogenated waste streams to facilitate recycling and proper disposal. ucl.ac.uk

Waste Treatment : For unavoidable waste streams containing pyridines, advanced treatment methods are being explored. These include adsorption using materials like coke powder, advanced oxidation processes (AOPs) like Fenton's reagent, and ion exchange methods, which can remove pyridine compounds from wastewater, sometimes allowing for their recovery and reuse. seplite.comresearchgate.netmdpi.com Air stripping followed by incineration is another method used to remove residual pyridine from wastewater. google.com

General Environmental Impact Mitigation in Chemical Manufacturing

The broader chemical manufacturing industry, including the production of compounds like this compound, has a significant environmental footprint that can be mitigated through strategic initiatives. nih.gov The release of pyridine and its derivatives into the environment is a concern due to their solubility in water, which allows them to be transported through soil and potentially contaminate groundwater. nih.govresearchgate.net

Mitigation Strategies:

Pollution Prevention (P2) : This involves implementing practices that reduce or eliminate the generation of pollutants at the source. This can include modifying production processes to be more efficient, using less hazardous raw materials, and recycling byproducts. mit.edu

Energy Efficiency : Chemical manufacturing is energy-intensive. Increasing energy efficiency by optimizing reactions to run at lower temperatures and pressures, and utilizing renewable energy sources, can significantly reduce the carbon footprint of the industry. mit.edu

Designing for Degradation : A core principle of green chemistry is designing chemical products that break down into harmless substances after their intended use, preventing their persistence and accumulation in the environment. acs.org While many halogenated organic compounds are persistent, designing new molecules with biodegradability in mind is a long-term goal. acs.orgnih.gov

Containment and Bunding : To prevent accidental releases into the environment, storage tanks and handling areas should have secondary containment, such as bunds or drip pans, capable of holding the entire volume of the largest container. chlorinated-solvents.euchlorinated-solvents.eu

Activated Carbon Filtration : Activated carbon is considered a Best Available Technology (BAT) for treating air and wastewater streams contaminated with halogenated organic compounds, effectively removing them before discharge. desotec.com

By integrating these safety, waste management, and environmental mitigation strategies, the risks associated with the research and industrial production of this compound can be effectively managed, ensuring the protection of human health and the environment.

Q & A

Q. What are the optimized synthetic routes for 4-(Chloromethyl)-2,6-dimethylpyridine, and how do reaction conditions influence yield?

The synthesis of chloromethyl-substituted pyridines often involves functionalization of pre-existing pyridine scaffolds. For example, 2,6-dimethylpyridine derivatives can undergo chloromethylation via reactions with chlorinating agents (e.g., ClCH₂SO₂Cl) under controlled conditions. Key factors affecting yield include:

  • Temperature : Excessive heat may lead to side reactions (e.g., decomposition or over-chlorination).
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency.
  • Catalysts : Lewis acids like FeCl₃ or AlCl₃ can accelerate chloromethylation . Yield optimization requires balancing stoichiometry and purification methods (e.g., column chromatography for isolating intermediates).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : The chloromethyl group (CH₂Cl) appears as a singlet near δ 4.5–5.0 ppm in ¹H NMR, while adjacent methyl groups (2,6-dimethyl) show upfield shifts due to steric shielding .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, distinguishing isomers via unique mass-to-charge ratios .
  • IR Spectroscopy : C-Cl stretching vibrations (~550–650 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) provide structural validation .

Q. What are the key physicochemical properties (e.g., solubility, pKa) critical for handling this compound?

  • Solubility : Moderately soluble in polar solvents (water: ~1.2 g/L at 25°C) but highly soluble in DCM or THF due to hydrophobic methyl groups .
  • pKa : The pyridine nitrogen has a pKa of ~6.65, making it weakly basic. Protonation under acidic conditions (pH < 4) enhances aqueous solubility .
  • Thermal stability : Decomposes above 200°C, requiring storage at 2–8°C in inert atmospheres .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

The CH₂Cl moiety acts as an electrophilic site, enabling SN₂ reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from adjacent 2,6-dimethyl groups slows substitution kinetics but improves regioselectivity. For example, reaction with piperidine yields 4-(piperidinylmethyl)-2,6-dimethylpyridine, a precursor for bioactive ligands . Computational DFT studies suggest transition-state stabilization via hyperconjugation between the chloromethyl carbon and pyridine ring .

Q. What computational methods can predict electronic effects of substituents on this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model electron density distribution. The chloromethyl group withdraws electron density, reducing aromaticity at the 4-position .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electrophilic/nucleophilic regions, guiding synthetic modifications (e.g., introducing electron-donating groups to offset Cl's inductive effects) .

Q. How can this compound serve as a ligand in catalytic systems, and what structural features enhance metal coordination?

The pyridine nitrogen and chloromethyl group enable dual coordination modes:

  • Monodentate ligand : Binds transition metals (e.g., Ag⁺, Cu²⁺) via the lone pair on nitrogen. Methyl groups increase steric bulk, stabilizing low-coordination-state complexes .
  • Bridging ligand : Chloromethyl can link metal centers in polymeric frameworks. For example, AgNO₃ reactions yield coordination polymers with luminescent properties . Modifying substituents (e.g., replacing Cl with CN) alters Lewis acidity and catalytic activity in cross-coupling reactions .

Q. What are the mutagenic risks of this compound, and how can in vitro assays assess genotoxicity?

While direct mutagenicity data are limited, structurally related 2,6-dimethylpyridine N-oxide shows antimutagenic effects in Ames tests (e.g., reducing 2-AA-induced mutations by 40–60%) . For risk assessment:

  • Ames Fluctuation Test : Use Salmonella typhimurium strains TA98/TA100 to detect frameshift/base-pair mutations.
  • Comet Assay : Evaluate DNA damage in mammalian cell lines (e.g., HepG2) exposed to sub-cytotoxic concentrations .
  • Metabolic Activation : Include S9 liver fractions to simulate bioactivation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.